1,4-Dibromobutan-2-ol
Overview
Description
Synthesis Analysis
The synthesis of brominated organic compounds is a topic of interest in several studies. For instance, the regioselective 2,4-dibromohydration of conjugated enynes to produce 2-(2,4-dibromobut-2-enoyl)benzoate is reported, which shows the potential for synthesizing complex brominated structures using simple starting materials . Additionally, the synthesis of 1,4-dibromobutane using 1,4-butanediol and hydrobromic acid with a solid superacid catalyst is discussed, indicating a method that could potentially be adapted for the synthesis of 1,4-Dibromobutan-2-ol .
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex, as indicated by the vibrational analysis of 1,4-dibromopentane, which suggests the existence of multiple conformers . Similarly, the crystal and molecular structure of 1,4-S,S'-bis-isothiosemicarbazidebutane dihydrobromide has been elucidated, showing the importance of intramolecular and intermolecular interactions in stabilizing the structure . These studies highlight the significance of understanding the molecular structure for brominated compounds like 1,4-Dibromobutan-2-ol.
Chemical Reactions Analysis
Chemical reactions involving brominated compounds can lead to a variety of products. For example, the bromination of 1,1,4,4-tetranitrobutane-2,3-diol results in the formation of 1,4-dibromo-1,1,4,4-tetranitrobutane-2,3-diol . This indicates that bromine atoms can be introduced into organic molecules, potentially allowing for the modification of 1,4-Dibromobutan-2-ol through similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be quite distinct. Polarography studies of meso and racemic 1,4-dihydroxy-2,3-dibromobutane show different electrochemical behaviors, which could be relevant when considering the reactivity and stability of 1,4-Dibromobutan-2-ol . The separation of meso and racemic forms of 2,3-dibromobutane-1,4-diol by gas chromatography also provides insights into the physical properties and the potential for isomer separation in similar compounds .
Scientific Research Applications
Molecular Level Ordering in Poly(2‐vinylpyridine)
The reaction between atactic poly(2-vinylpyridine) and 1,4-dibromobutane induces long-range 3D molecular ordering in polymer chains, primarily due to the change in the side group (pyridine) of the polymer chain to a syndotactic configuration. This advancement may pave the way for the production of functional molecular devices operating on a 3D atomic scale (Changez et al., 2012).
Catalytic Reduction
Catalytic reduction of α, ω-dihaloalkanes
Research indicates that catalytic reductions of compounds like 1,4-dibromobutane, utilizing homogeneous-phase and polymer-bound nickel(I) salen, result in various products. The reduction process is intricate and requires specific conditions, such as the presence of an acid, with acetic acid being used in the study. This reaction leads to the formation of numerous compounds, with the yield of cyclobutane exceeding 70% under optimal conditions (Dahm & Peters, 1996).
Vibrational Analysis
Vibrational analysis of 1,4-dibromopentane
Infrared and Raman spectra studies, coupled with normal coordinate calculations, reveal that 1,4-dibromobutane, among others, likely exists in six conformers in neat liquid and amorphous solid states. The compound crystallizes in a specific conformer, indicating its structural behavior similar to related compounds (Crowder & Smith, 1981).
Biofuel Production
Engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli
Recent advancements show the conversion of glucose to isobutanol through a modified amino acid pathway in a recombinant organism. Key pathway enzymes require nicotinamide dinucleotide phosphate (NADPH), while glycolysis produces nicotinamide dinucleotide (NADH). Solutions to this cofactor imbalance, like over-expression of pyridine nucleotide transhydrogenase PntAB or the construction of an NADH-dependent pathway using engineered enzymes, have been demonstrated to enable anaerobic isobutanol production at 100% theoretical yield, showcasing the potential for biofuel production (Bastian et al., 2011).
properties
IUPAC Name |
1,4-dibromobutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O/c5-2-1-4(7)3-6/h4,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSRAPMBSMSACN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319034 | |
Record name | 1,4-Dibromo-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromobutan-2-ol | |
CAS RN |
19398-47-1 | |
Record name | 1,4-Dibromo-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19398-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butanol, 1,4-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dibromobutan-2-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dibromo-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibromobutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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